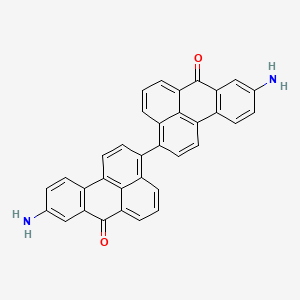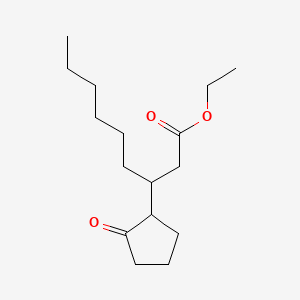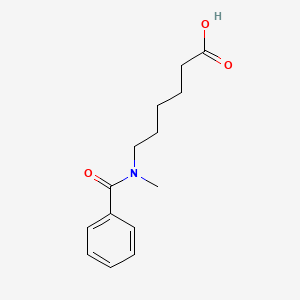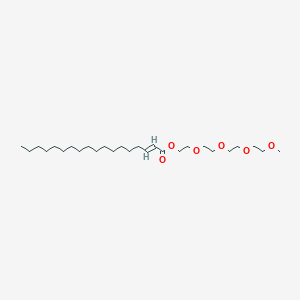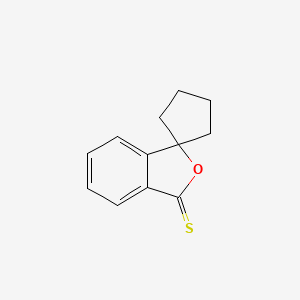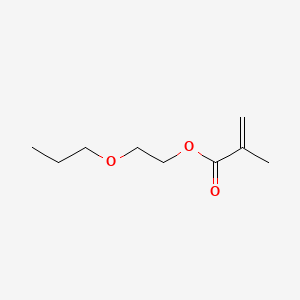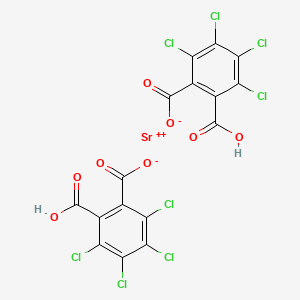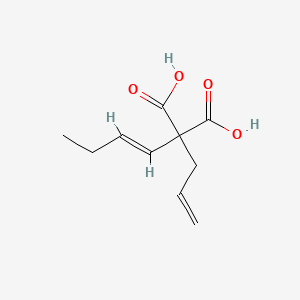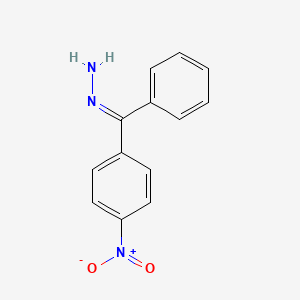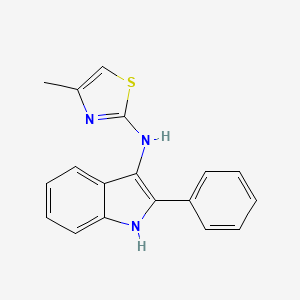
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is a complex organic compound that features a thiazole ring, an indole ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-2-thiazolyl)-guanidine hydrochloride
- N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Uniqueness
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is unique due to its specific combination of functional groups and ring structures. This unique structure gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of both the thiazole and indole rings may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Eigenschaften
CAS-Nummer |
126193-54-2 |
|---|---|
Molekularformel |
C18H15N3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-methyl-N-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15N3S/c1-12-11-22-18(19-12)21-17-14-9-5-6-10-15(14)20-16(17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,21) |
InChI-Schlüssel |
OVQQGRGKHRNWCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


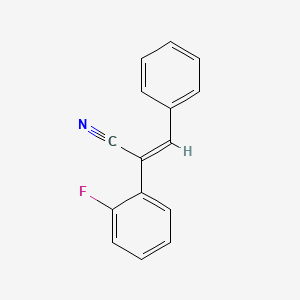
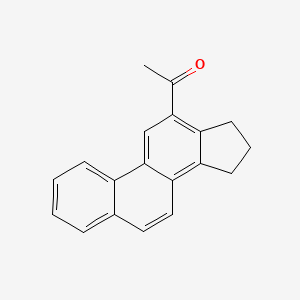
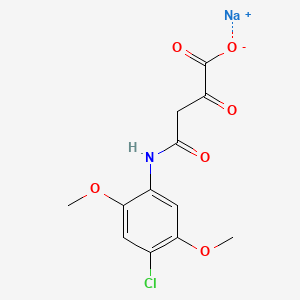
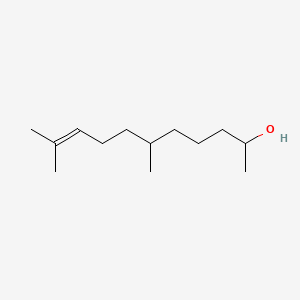
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
